3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine
CAS No.: 886365-13-5
Cat. No.: VC7852123
Molecular Formula: C17H28N4O2
Molecular Weight: 320.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886365-13-5 |
|---|---|
| Molecular Formula | C17H28N4O2 |
| Molecular Weight | 320.4 |
| IUPAC Name | tert-butyl N-[1-[2-amino-1-(3-aminophenyl)ethyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-18)12-5-4-6-13(19)9-12/h4-6,9,14-15H,7-8,10-11,18-19H2,1-3H3,(H,20,22) |
| Standard InChI Key | BGCOMNOCPUUCFI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)N |
Introduction
Synthesis Strategies for Related Compounds
Synthesizing compounds with similar structures often involves protecting groups like Boc to facilitate selective reactions. For example, the synthesis of N-Boc-piperidinyl derivatives involves converting piperidine acids into β-keto esters, which are then treated with dimethylformamide dimethyl acetal to form β-enamino diketones . These intermediates can be further modified to introduce various functional groups.
Synthesis Steps for Similar Compounds:
-
Protection and Activation: Protecting amino groups with Boc allows for selective reactions on other parts of the molecule.
-
Ring Formation: Forming the pyrrolidine ring might involve cyclization reactions from appropriate precursors.
-
Introduction of Amino Groups: Amino groups can be introduced through nucleophilic substitution or reductive amination reactions.
Potential Biological Activities:
-
Neurotransmitter Modulation: Pyrrolidine derivatives can interact with neurotransmitter receptors.
-
Enzyme Inhibition: Amino groups can participate in hydrogen bonding, potentially inhibiting enzymes.
Data and Research Findings
While specific data on 3-N-Boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine is not available, related compounds often show interesting pharmacological profiles. For instance, pyrazole derivatives have been explored for their antibacterial properties .
Example Data for Related Compounds:
| Compound | Biological Activity | EC50 (nM) |
|---|---|---|
| Pyrazole Derivative | Antibacterial | 100-500 |
| Pyrrolidine Derivative | Neurotransmitter Modulation | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume